Acute Oral Toxicity Advantage vs. Cholecystographic Agents
The target compound exhibits an oral LD50 of 9,800 mg/kg in mice, which is 5.0× higher (less toxic) than iopronic acid (1,950 mg/kg) and 6.4× higher than iopanoic acid (1,540 mg/kg) [1][2]. This places the target compound in the low toxicity classification ('低毒' per ChemicalBook) compared to the moderate toxicity designation of its parent drug iopronic acid.
| Evidence Dimension | Acute oral toxicity (LD50, mouse) |
|---|---|
| Target Compound Data | 9,800 mg/kg |
| Comparator Or Baseline | Iopronic acid: 1,950 mg/kg; Iopanoic acid: 1,540 mg/kg; Iophenoxic acid: 1,850 mg/kg |
| Quantified Difference | 5.0× lower toxicity than iopronic acid; 6.4× lower than iopanoic acid; 5.3× lower than iophenoxic acid |
| Conditions | Mouse, single oral gavage dose |
Why This Matters
For procurement decisions where worker safety and handling hazard classification impact total cost of ownership, a 5–6× reduction in acute oral lethality relative to structurally related cholecystographic agents directly influences storage requirements, personal protective equipment specifications, and regulatory compliance burden.
- [1] DrugFuture. Iopronic Acid. LD50 in mice: 1950 mg/kg orally; 1090 mg/kg i.v. (Tirone). View Source
- [2] DrugFuture. Iopanoic Acid. LD50 in mice: 1540 mg/kg orally; 285 mg/kg i.v. (Tirone). View Source
